tert-Butyl-4-chloro-3-oxobutanoate

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

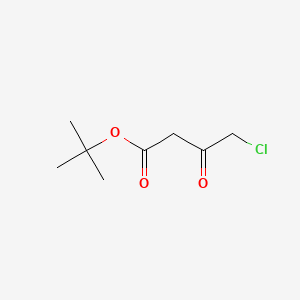

Structure

2D Structure

3D Structure

特性

IUPAC Name |

tert-butyl 4-chloro-3-oxobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13ClO3/c1-8(2,3)12-7(11)4-6(10)5-9/h4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVOUIKQENBFPRS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CC(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60996051 | |

| Record name | tert-Butyl 4-chloro-3-oxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60996051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74530-56-6 | |

| Record name | 1,1-Dimethylethyl 4-chloro-3-oxobutanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=74530-56-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl 4-chloro-3-oxobutyrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074530566 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | tert-Butyl 4-chloro-3-oxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60996051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl 4-chloro-3-oxobutyrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.070.806 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Significance As a Versatile Synthetic Building Block in Fine Chemical Production

Tert-butyl-4-chloro-3-oxobutanoate serves as a crucial starting material and intermediate in the synthesis of a wide array of fine chemicals. Its utility stems from the presence of multiple reactive sites, allowing for a diverse range of chemical transformations.

The primary application of this compound lies in the pharmaceutical industry, where it is a key precursor in the synthesis of various antibiotics, including cephalosporins and penicillin derivatives. smolecule.comchemicalbook.com The synthetic pathway typically involves a series of reactions such as condensation, acylation, and cyclization to construct the complex molecular architecture of these drugs. smolecule.com Furthermore, it is utilized in the preparation of potent Bcl-2/Bcl-xL inhibitors for tumor inhibition and in the synthesis of small molecule-peptide conjugates for the inhibition of HIV-1. smolecule.com

In addition to pharmaceuticals, this compound finds potential application in agricultural chemistry as a building block for agrochemicals. smolecule.com It is also used in laboratory settings for the development of new compounds and for studying reaction mechanisms. smolecule.com The chloro group is susceptible to nucleophilic substitution, enabling the introduction of various functional groups, while the β-keto ester moiety can participate in condensation reactions with amines or alcohols to yield amides or other esters, respectively. smolecule.com Under acidic or basic conditions, it can be hydrolyzed to 4-chloro-3-oxobutanoic acid and tert-butanol. smolecule.com

The versatility of this compound is further highlighted by its use as a reagent for the synthesis of Ethyl 4-Chloroacetoacetate. chemicalbook.com

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 74530-56-6 |

| Molecular Formula | C₈H₁₃ClO₃ |

| Molecular Weight | 192.64 g/mol |

| Appearance | Clear yellow oil |

| Boiling Point | 230.5 ± 15.0 °C at 760 mmHg |

| Purity | 97% |

Data sourced from multiple chemical suppliers and databases. smolecule.comscbt.comsigmaaldrich.com

Historical Context and Key Milestones in the Research and Development of Halogenated β Keto Esters

The development of halogenated β-keto esters is intrinsically linked to the broader history of β-keto ester and malonate chemistry. These compounds have long been recognized as important intermediates in organic synthesis for creating a variety of β-alkylated ketones, esters, and carboxylic acids through alkylation, hydrolysis, and decarboxylation. nih.gov

A significant advancement in this field was the introduction of palladium-catalyzed reactions of allylic β-keto carboxylates, which expanded the synthetic utility of this class of compounds. nih.gov The use of catalysts, in general, has been a major theme in the evolution of β-keto ester chemistry. For instance, the development of organocatalysis has significantly broadened the range of asymmetric methods available for the synthesis of chiral β-ketoester structural motifs. acs.org

The introduction of halogens into the β-keto ester framework provided chemists with molecules possessing distinct hydrophobic, space-filling, and electronic properties compared to their parent compounds. acs.org This led to a surge of interest in the asymmetric synthesis of chlorine-containing molecules. acs.org A key milestone in this area was the development of catalytic enantioselective chlorination of β-keto esters. acs.org Researchers have explored various catalytic systems, including hybrid amide-based Cinchona alkaloids, to achieve high yields and enantiomeric excess in the α-chlorination of a wide range of β-keto esters. acs.org

The synthesis of the parent compound, tert-butyl acetoacetate (B1235776), is a well-established process, with methods involving the reaction of diketene (B1670635) with tert-butyl alcohol being particularly convenient and providing good yields. orgsyn.org The synthesis of halogenated derivatives, such as tert-butyl chloroacetate (B1199739), has also been a subject of research, with processes developed for its production via the addition of chloroacetic acid to isobutene. google.comgoogle.com

Current Research Trajectories and Potential in Advanced Organic Synthesis

Chemical Synthesis Pathways for this compound

Traditional organic chemistry provides robust methods for the construction of this compound. These pathways primarily involve esterification and chlorination reactions, optimized for yield and purity.

Nucleophilic Substitution Reactions in its Formation

The core of many synthetic routes to this compound involves nucleophilic substitution. One common strategy is the chlorination of a precursor like tert-butyl acetoacetate (B1235776) at the γ-position. Another approach is the esterification of 4-chloro-3-oxobutanoic acid with tert-butanol.

Reaction Conditions and Reagent Optimization (e.g., use of sodium hydride and dimethylformamide)

The optimization of reaction conditions is critical for achieving high yields and minimizing side reactions. While direct use of sodium hydride (NaH) and dimethylformamide (DMF) for the synthesis of this compound is not prominently detailed, these reagents are fundamental in related nucleophilic substitution reactions. For instance, NaH is a strong base used to deprotonate alcohols or other pronucleophiles, creating a potent nucleophile for substitution or acylation reactions. orgsyn.orgorgsyn.org The combination of THF and DMF is often used as a solvent system for alkylations using NaH, with reactions typically starting at low temperatures (-11 °C to 0 °C) and gradually warming to room temperature. orgsyn.org

However, it is crucial to note that the use of NaH in DMF can be hazardous, with the potential for uncontrollable exothermic decomposition, especially when heated. organic-chemistry.org Safer alternatives, such as using powdered potassium hydroxide (B78521) (KOH) in tetrahydrofuran (B95107) (THF), have been developed for related transformations like tert-butyl ester cleavage. organic-chemistry.org

In the context of chlorinating tert-butyl acetoacetate, thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) are effective chlorinating agents. The reaction is typically performed in an anhydrous solvent like dichloromethane (B109758) (DCM) at low temperatures (0°C) under an inert atmosphere (nitrogen) to prevent unwanted hydrolysis of the tert-butyl ester group.

Table 1: Optimized Conditions for Chlorination of tert-Butyl Acetoacetate

| Parameter | Optimal Condition | Purpose |

|---|---|---|

| Chlorinating Agent | Thionyl chloride (SOCl₂) | Provides the chlorine atom for substitution. |

| Solvent | Anhydrous Dichloromethane (DCM) | Prevents hydrolysis of the ester. |

| Temperature | 0°C | Controls the reaction rate and minimizes byproducts. |

| Atmosphere | Nitrogen | Prevents reaction with atmospheric moisture. |

| Stirring Time | 4–6 hours | Ensures complete reaction. |

Data sourced from Benchchem.

Mechanistic Aspects of Ester Formation with tert-Butyl Alcohol

The formation of a tert-butyl ester from tert-butyl alcohol presents unique mechanistic considerations due to the steric bulk and the stability of the corresponding tert-butyl carbocation.

The direct acid-catalyzed esterification (Fischer esterification) of a carboxylic acid with tert-butyl alcohol is challenging. The tertiary alcohol is prone to elimination under strongly acidic and heated conditions, forming isobutylene. nih.gov However, the reaction can proceed under carefully controlled acidic conditions, often using sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (PTSA) as catalysts. The mechanism involves protonation of the carboxylic acid, followed by nucleophilic attack by the oxygen of tert-butyl alcohol.

A more common and effective method for preparing tert-butyl esters involves the reaction of a carboxylic acid with a reagent that can easily generate a tert-butyl cation or an activated tert-butyl source under milder conditions. youtube.comresearchgate.net For example, tert-butyl trichloroacetimidate (B1259523) can react with carboxylic acids at room temperature to form tert-butyl esters, releasing trichloroacetamide (B1219227) as a byproduct. nih.gov This reaction proceeds via a symbiotic activation process where the carboxylic acid protonates the imidate, which then acts as the alkylating agent for the resulting carboxylate. nih.gov

Another strategy is transesterification. For instance, reacting a methyl or ethyl β-keto ester with potassium tert-butoxide can lead to the formation of the tert-butyl ester. masterorganicchemistry.com Potassium tert-butoxide is a strong, sterically hindered base, which can also act as a nucleophile in this context. masterorganicchemistry.com

Related Esterification and Acylation Strategies for β-Keto Esters

The synthesis of β-keto esters is a well-established field in organic chemistry, with numerous strategies available. These methods often rely on the acylation of enolates or enolate equivalents.

Claisen Condensation : This classic reaction involves the base-catalyzed condensation of two ester molecules to form a β-keto ester. nih.gov However, it has limitations in creating varied substitution patterns. nih.gov

Acylation of Ketone Enolates : Ketones can be deprotonated using a strong base (like lithium diisopropylamide, LDA) to form an enolate, which is then acylated with a reagent like ethyl chloroformate. nih.gov This method is rapid and efficient. nih.gov The use of magnesium salts can help chelate the enolate, though yields can be inconsistent. nih.gov

Decarboxylative Claisen Condensation : Substituted malonic acid half oxyesters can react with various acyl donors (including carboxylic acids) in the presence of a magnesium salt to yield functionalized α-substituted β-keto esters. organic-chemistry.org

Acylation of Thioesters : Thioesters can undergo soft enolization and acylation with N-acylbenzotriazoles, catalyzed by MgBr₂·OEt₂, to produce β-keto thioesters, which can then be converted to β-keto esters. organic-chemistry.org

Reaction with Ynol Ethers : Carboxylic acids react with ynol ethers in a one-pot process promoted by silver(I) oxide (Ag₂O), followed by a DMAP-catalyzed rearrangement to give β-keto esters under mild conditions. organic-chemistry.org

From Aldehydes : Aldehydes can react with ethyl diazoacetate in the presence of a niobium(V) chloride (NbCl₅) catalyst to produce β-keto esters selectively. organic-chemistry.org

Catalytic Approaches in the Chemical Synthesis of this compound and its Analogs

Catalysis plays a pivotal role in enhancing the efficiency and scalability of synthesis. For this compound, acid catalysis is integral to its formation via the esterification of 4-chloro-3-oxobutanoic acid.

Table 2: Industrial Batch Process Parameters for Acid-Catalyzed Esterification

| Parameter | Optimal Range |

|---|---|

| Catalyst | Sulfuric Acid (H₂SO₄) |

| Catalyst Loading | 0.5–1.0 mol% |

| Reaction Temperature | 50–60°C |

| Agitation Rate | 300–400 RPM |

Data sourced from Benchchem.

Recent advances have also explored continuous flow synthesis using microreactors, which offer superior heat and mass transfer. This technology can dramatically reduce reaction times (from 12-18 hours in batch to 2-3 hours in flow) and increase yields to over 90%.

Palladium catalysis is significant in the chemistry of related β-keto esters, particularly for reactions involving their allylic esters. These reactions allow for transformations like dealkoxycarbonylation, which are not achievable through conventional methods. nih.gov

Biocatalytic and Enzymatic Approaches in the Synthesis of Chiral Derivatives of 4-Chloro-3-oxobutanoates

While chemical synthesis produces a racemic mixture, biocatalysis offers a powerful and highly stereoselective alternative for producing enantiomerically pure derivatives, which are crucial pharmaceutical intermediates. nih.govjmb.or.kr The primary approach is the asymmetric reduction of the ketone group in a 4-chloro-3-oxobutanoate ester to yield a chiral alcohol.

This transformation is typically achieved using ketoreductases (carbonyl reductases), often from yeast or bacteria, which exhibit high enantioselectivity. nih.govnih.govnih.gov These enzymes are dependent on a nicotinamide (B372718) cofactor, either NADH or NADPH, which must be regenerated in situ for the process to be economically viable. nih.govasm.org Cofactor regeneration is commonly accomplished by coupling the primary reaction with a second enzymatic reaction, such as the oxidation of glucose by glucose dehydrogenase (GDH). nih.govnih.govasm.org

Various microorganisms and their enzymes have been successfully employed for this purpose:

Escherichia coli (recombinant) : E. coli is frequently used as a host to overexpress reductases from other organisms, such as Candida magnoliae and Pichia stipitis. nih.govnih.gov These whole-cell biocatalysts can reduce ethyl 4-chloro-3-oxobutanoate (COBE) to its (S)-hydroxy derivative [(S)-CHBE] with excellent enantiomeric excess (>99.9% ee) and high yields. nih.govnih.gov

Burkholderia gladioli : A carbonyl reductase (BgADH3) from this bacterium has been used for the synthesis of (R)-CHBE, the enantiomer in high demand. nih.gov

Saccharomyces cerevisiae : A reductase from this common yeast has been immobilized on magnetic microparticles for the production of (R)-ethyl-4-chloro-3-hydroxybutanoate ((R)-ECHB). jmb.or.kr

Aureobasidium pullulans : This organism has been used as a whole-cell biocatalyst for the asymmetric reduction of COBE to (S)-CHBE. researchgate.net

To overcome issues like substrate instability or product inhibition in aqueous media, these biocatalytic reductions are often performed in biphasic systems, using an organic solvent like n-butyl acetate (B1210297) or octanol (B41247) to serve as a reservoir for the substrate and extract the product. nih.govnih.govasm.org

Table 3: Performance of Various Biocatalytic Systems for Chiral 4-Chloro-3-hydroxybutanoate Synthesis

| Biocatalyst (Enzyme Source) | Substrate | Product | Enantiomeric Excess (ee) | Key Features |

|---|---|---|---|---|

| Recombinant E. coli CCZU-K14 (Candida magnoliae reductase) | Ethyl 4-chloro-3-oxobutanoate (COBE) | (S)-CHBE | >99.9% | High substrate concentration (3000 mM) tolerated. nih.gov |

| Co-expression of Pichia stipitis reductase and Bacillus megaterium GDH in E. coli | Ethyl 4-chloro-3-oxobutanoate (COBE) | (S)-CHBE | >99% | High yield (1,398 mM) in a water/n-butyl acetate biphasic system. nih.gov |

| Recombinant E. coli with Burkholderia gladioli reductase (BgADH3) | Ethyl 4-chloro-3-oxobutanoate (COBE) | (R)-CHBE | 99.9% | High product concentration (1101.6 mmol) achieved with fed-batch strategy in a water/octanol system. nih.gov |

| Aureobasidium pullulans CGMCC 1244 | Ethyl 4-chloro-3-oxobutanoate (COBE) | (S)-CHBE | 98.5% | Performed in an aqueous/ionic liquid ([bmim]PF6) biphasic system. researchgate.net |

Investigating the Synthesis of this compound and its Derivatives

The chemical compound this compound and its related chiral hydroxybutanoates are significant intermediates in the pharmaceutical industry. Their synthesis, particularly through stereoselective and scalable methods, is a key area of research and development. This article delves into the synthetic methodologies for these compounds, with a focus on biocatalytic approaches.

1 Stereoselective Reduction of 4-Chloro-3-oxobutanoate Derivatives to Chiral Hydroxybutanoates

The creation of specific chiral forms (enantiomers) of 4-chloro-3-hydroxybutanoates is crucial for their application in pharmaceuticals. This is often achieved through the stereoselective reduction of the corresponding 4-chloro-3-oxobutanoate derivatives.

1 Application of Carbonyl Reductases from Diverse Microbial Sources

A variety of microorganisms produce enzymes called carbonyl reductases that are highly effective in catalyzing the stereoselective reduction of ethyl 4-chloro-3-oxobutanoate (COBE). These enzymes can produce either the (S) or (R) enantiomer of the corresponding alcohol, which are valuable chiral building blocks for drug synthesis. nih.govjst.go.jpnih.gov

Burkholderia gladioli : A stereoselective carbonyl reductase from Burkholderia gladioli CCTCC M 2012379, designated as BgADH3, demonstrates high activity and enantioselectivity in the asymmetric reduction of COBE to produce ethyl (R)-4-chloro-3-hydroxybutyrate ((R)-CHBE). nih.govresearchgate.netnih.gov

Sporobolomyces salmonicolor : This red yeast is a source of multiple NADPH-dependent aldehyde reductases. nih.gov One such enzyme, ARII, reduces COBE to ethyl (S)-4-chloro-3-hydroxybutanoate. nih.govnih.gov Another aldehyde reductase from this organism can be used to produce the (R)-enantiomer. nih.gov

Aureobasidium pullulans : This ubiquitous yeast-like fungus is known for its biotechnological applications, including the production of various enzymes. wikipedia.orgmdpi.commdpi.comnih.gov

Candida magnoliae : This yeast strain contains multiple enzymes that can reduce COBE. nih.gov One particular NADPH-dependent carbonyl reductase from Candida magnoliae AKU4643 has been purified and shown to stereoselectively reduce COBE to the corresponding (S)-alcohol with a 100% enantiomeric excess. nih.govoup.comtandfonline.com

Streptomyces coelicolor : Research has also explored reductases from this bacterium for similar synthetic applications.

The enantioselectivity of the reduction can vary significantly between different microbial sources and even between different enzymes from the same organism. For instance, while many fungi exhibit (S)-selectivity, with Cylindrocarpon sclerotigenum IFO 31855 showing a high yield and optical purity of over 99% e.e. for the (S)-enantiomer, other organisms can produce the (R)-enantiomer. nih.govsigmaaldrich.com

2 Enzymatic Reaction Mechanisms and Enantioselective Control

The stereochemical outcome of the reduction of 4-chloro-3-oxobutanoate derivatives is dictated by the specific carbonyl reductase used. These enzymes, often belonging to the short-chain dehydrogenase/reductase (SDR) superfamily, utilize a nicotinamide cofactor, typically NADPH, as a source of hydrides. jst.go.jpnih.gov The enzyme's active site has a three-dimensional structure that preferentially binds the substrate in a specific orientation, leading to the hydride being added to one face of the carbonyl group, thus determining the chirality of the resulting hydroxyl group. nih.gov The amino acid sequence and resulting protein structure are key to this enantioselective control. jst.go.jp

2 Cofactor Regeneration Systems for Bioreductions

A major challenge in the industrial application of carbonyl reductases is the high cost of the required nicotinamide cofactors, NADPH and NADH. nih.gov To make these processes economically viable, efficient cofactor regeneration systems are essential. These systems continuously replenish the reduced cofactor (NADPH or NADH) from its oxidized form (NADP+ or NAD+).

One of the most effective and widely used methods for cofactor regeneration is the "coupled-enzyme" approach. This involves using a second enzyme and a cheap substrate to drive the regeneration of the cofactor. acs.org A prominent example is the use of glucose dehydrogenase (GDH), which oxidizes glucose to gluconolactone (B72293) while reducing NADP+ to NADPH. nih.govnih.gov This system is advantageous due to the low cost of glucose and the thermodynamically favorable nature of the reaction. nih.gov

Whole-cell biocatalysis offers an alternative approach where the host organism's metabolic machinery, often enhanced through genetic engineering, is used for in-situ cofactor regeneration. acs.org For example, Escherichia coli cells can be engineered to co-express both the desired carbonyl reductase and glucose dehydrogenase, creating a self-sufficient system for the production of chiral alcohols. nih.govsigmaaldrich.com

3 Optimization of Bioreaction Parameters in Aqueous and Biphasic Systems

To maximize the efficiency and yield of the bioreduction process, several parameters need to be carefully optimized. These include:

Temperature : Each enzyme has an optimal temperature for activity. For instance, a thermostabilized mutant of a ketoreductase showed a 63% increase in activity at its optimal temperature of 65°C compared to the wild type. nih.gov

pH : The pH of the reaction medium affects both enzyme activity and stability. The optimal pH for reduction reactions is often in the neutral to slightly acidic range. researchgate.net

Substrate Concentration : High substrate concentrations can sometimes lead to inhibition of the enzyme. nih.gov Fed-batch strategies, where the substrate is added periodically, can be employed to overcome this limitation. researchgate.netnih.gov

Organic Solvent Selection (Biphasic Systems) : The use of an aqueous/organic biphasic system can be highly advantageous. researchgate.net It can improve the stability of the substrate and facilitate product recovery. nih.gov In such a system, the enzymatic reaction occurs in the aqueous phase, while the substrate and product are primarily partitioned in the organic phase. The choice of the organic solvent is critical to ensure it does not denature the enzyme. For the reduction of COBE, systems using n-butyl acetate or dibutylphthalate have proven effective. nih.govresearchgate.net Under optimized conditions in a biphasic system, a high product concentration of 58.2 g/L in the organic layer has been achieved. researchgate.net

4 Genetic Engineering and Overexpression Strategies for Enhanced Reductase Activity and Productivity

Gene Cloning and Overexpression : The gene encoding a desired carbonyl reductase can be isolated from its native microbial source and cloned into a suitable expression host, such as E. coli. jst.go.jp This allows for the production of large quantities of the enzyme. For example, the gene for an NADPH-dependent carbonyl reductase from Candida magnoliae was successfully cloned and overexpressed in E. coli, resulting in a transformant capable of producing 125 g/L of ethyl (S)-4-chloro-3-hydroxybutanoate. jst.go.jp Similarly, an aldehyde reductase from Sporobolomyces salmonicolor was overproduced in E. coli about 2,000-fold compared to its production in the original yeast. nih.gov

Site-Directed Mutagenesis and Directed Evolution : These techniques can be used to create improved versions of enzymes. By making specific changes to the amino acid sequence (site-directed mutagenesis) or by introducing random mutations and screening for desired properties (directed evolution), enzymes with enhanced thermostability, activity, or altered substrate specificity can be developed. nih.gov For instance, a triple-mutant ketoreductase was created with substantially enhanced thermostability, allowing for reactions at higher temperatures and achieving a space-time yield of 1824 mM/h. nih.gov

Co-expression of Multiple Genes : To create more efficient whole-cell biocatalysts, multiple genes can be expressed simultaneously. A common strategy is to co-express the gene for the carbonyl reductase along with the gene for a cofactor-regenerating enzyme like glucose dehydrogenase. nih.govnih.govnih.govsigmaaldrich.com This creates a self-contained system for the biocatalytic reduction.

Applications of Tert Butyl 4 Chloro 3 Oxobutanoate As a Key Synthetic Intermediate

Role in Pharmaceutical Synthesis

The structural features of tert-butyl-4-chloro-3-oxobutanoate make it an important reagent in medicinal chemistry and the synthesis of various pharmaceutical agents. smolecule.com

Precursor for Beta-Lactam Antibiotics (e.g., Cephalosporins and Penicillin Derivatives)

This compound is extensively used in the production of cephalosporin (B10832234) and penicillin derivatives. smolecule.com These antibiotics are part of the beta-lactam class, characterized by a specific four-membered ring structure. The synthesis of these antibiotics often involves acylation reactions where this compound reacts with amines or alcohols to form amides or esters, which are then further processed to create the final antibiotic. For instance, it is a key reagent in the preparation of Cefmenoxime, a third-generation cephalosporin antibiotic. wikipedia.org The compound's chloro group can be displaced in nucleophilic substitution reactions, a key step in building the complex structures of these antibiotics. smolecule.com

Chiral Building Block for Active Pharmaceutical Ingredients

The synthesis of many pharmaceuticals relies on the availability of chiral intermediates that serve as building blocks for further structural and stereochemical elaboration. buchler-gmbh.com this compound serves as a valuable chiral building block for a variety of active pharmaceutical ingredients (APIs).

Statins are a class of drugs that inhibit the enzyme HMG-CoA reductase, which plays a central role in the production of cholesterol in the body. nih.gov this compound is an important intermediate in the synthesis of several statins. internationaljournalssrg.orggoogle.com

For example, in the synthesis of Atorvastatin , a key intermediate is tert-butyl (4R,6R)-6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxane-4-acetate. internationaljournalssrg.orgrsc.org The synthesis of this intermediate can be achieved through a multi-step process where this compound or its derivatives are employed. nih.govbiomolther.orggoogle.comresearchgate.net

Similarly, in the synthesis of Rosuvastatin , a key step involves the creation of a chiral side chain. google.comresearchgate.netresearchgate.net Derivatives of this compound can be utilized to construct this essential chiral fragment.

Table 1: Use of this compound in Statin Synthesis

| Statin | Key Intermediate Synthesized Using this compound Derivatives | Reference |

|---|---|---|

| Atorvastatin | tert-Butyl (4R,6R)-6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxane-4-acetate | internationaljournalssrg.orgrsc.org |

| Rosuvastatin | Chiral side chain precursor | google.comresearchgate.netresearchgate.net |

The versatility of this compound extends to the synthesis of other important chiral molecules.

L-Carnitine: A practical asymmetric synthesis of L-carnitine has been developed that can utilize chiral intermediates derived from related butanoate structures. internationaljournalssrg.org

Sitagliptin: This potent inhibitor of dipeptidyl peptidase 4 (DPP-4) is used for the treatment of type 2 diabetes. researchgate.net The synthesis of Sitagliptin involves the creation of a chiral β-amino acid intermediate. nih.govnih.gov Processes have been developed that utilize derivatives of butanoic acid, highlighting the utility of this chemical backbone in constructing the final drug molecule. researchgate.netgoogle.comgoogle.com

(+)-Trachyspic Acid: While direct synthesis from this compound is not explicitly detailed in the provided context, the synthesis of complex natural products like (+)-Trachyspic Acid often relies on versatile chiral building blocks with similar functionalities.

While not extensively detailed in the provided search results, the role of this compound as a versatile intermediate suggests its potential use in the synthesis of radio-labeled compounds. By incorporating a radioactive isotope, such as carbon-14, into the structure of a drug molecule, researchers can track its metabolism, distribution, and excretion within an organism. Given its role as a precursor to various pharmaceuticals, a radio-labeled version of this compound could be a valuable tool in pharmacological research.

Utility in Agrochemical and Specialty Chemical Production

Beyond the pharmaceutical industry, this compound and its derivatives have potential applications in the production of agrochemicals and other specialty chemicals. smolecule.com The reactivity of the chloro group and the ester functionality allows for the synthesis of a variety of molecules that could be used as pesticides, herbicides, or other fine chemicals.

Application as a Temporary Protecting Group in Multi-Step Organic Synthesis

In the intricate sequences of multi-step organic synthesis, protecting groups are indispensable tools for masking reactive functional groups to prevent them from undergoing unwanted reactions. The tert-butyl ester moiety of this compound serves as an effective temporary protecting group for the carboxylic acid functionality.

The primary advantage of the tert-butyl group lies in its steric bulk and its specific conditions for removal. It is stable under a variety of reaction conditions where other esters, such as methyl or ethyl esters, might be cleaved, including certain basic, reductive, and organometallic reactions. libretexts.org This stability allows chemists to perform modifications on other parts of a molecule without affecting the protected carboxyl group.

The deprotection, or cleavage, of the tert-butyl ester is typically achieved under acidic conditions. The mechanism involves the protonation of the ester's carbonyl oxygen, followed by the formation of a stable tertiary carbocation (the tert-butyl cation) and the desired carboxylic acid. stackexchange.comyoutube.com This process is often highly selective, leaving other acid-sensitive groups intact if milder acidic conditions are employed. lookchem.com

A variety of reagents and conditions can be used for the deprotection of tert-butyl esters, offering flexibility in synthetic design. The choice of method depends on the sensitivity of the substrate and the presence of other functional groups. lookchem.comacs.orgorganic-chemistry.org

Table 1: Selected Reagents for the Deprotection of tert-Butyl Esters

| Reagent(s) | Solvent(s) | Conditions | Notes |

|---|---|---|---|

| Trifluoroacetic Acid (TFA) | Dichloromethane (B109758) (DCM) or neat | Room Temperature | A common and effective method; TFA is often used in excess. nih.gov |

| Silica (B1680970) Gel (SiO₂) | Toluene or Benzene | Reflux | A mild and selective method, particularly useful for substrates sensitive to strong acids. lookchem.com |

| Phosphoric Acid (H₃PO₄) | Aqueous | Mild conditions | An environmentally benign option that tolerates many other protecting groups. organic-chemistry.orgorganic-chemistry.org |

| Tris(4-bromophenyl)amminium Radical Cation (Magic Blue) / Triethylsilane | Dichloromethane (DCM) | Mild conditions | A catalytic method that avoids strong acids, suitable for sensitive molecules. acs.orgorganic-chemistry.org |

The use of this compound thus allows the chloromethyl ketone handle to be used in various carbon-carbon bond-forming reactions or nucleophilic substitutions. Once these transformations are complete, the tert-butyl ester can be selectively removed to reveal the carboxylic acid for further manipulation, such as amide bond formation or reduction.

Synthesis of Advanced Organic Materials and Functional Molecules (e.g., 1H-indene-1,3(2H)-dione)

The reactivity of this compound makes it a valuable starting material for the synthesis of more complex and functionalized molecules, including advanced organic materials. A notable example is its role as a precursor in the synthesis of 1H-indene-1,3(2H)-dione.

1H-indene-1,3(2H)-dione is a crucial building block for non-fullerene acceptors, which are components of high-performance organic solar cells. researchgate.net The synthesis can proceed through an intermediate, tert-butyl (E)-3-oxo-2-(3-oxoisobenzofuran-1(3H)-ylidene)butanoate. researchgate.net While the direct reaction pathway from this compound is a subject of detailed synthetic investigation, a plausible route involves a nucleophilic substitution reaction.

The synthesis likely begins with the reaction of this compound with a nucleophile, such as 2-carboxybenzaldehyde (B143210) or a related derivative, under basic conditions. The α-chloro position is susceptible to nucleophilic attack, leading to the formation of a new carbon-carbon or carbon-oxygen bond and displacement of the chloride ion. Subsequent intramolecular cyclization and dehydration steps would lead to the formation of the key indene-dione scaffold.

The general versatility of α-chloro-β-ketoesters is well-established. For instance, the related compound, ethyl 4-chloro-3-oxobutanoate (COBE), is widely used as a substrate for asymmetric reduction to produce chiral hydroxybutanoates. nih.govresearchgate.net These chiral products are vital intermediates for the synthesis of numerous pharmaceuticals. nih.gov This underscores the utility of the 4-chloro-3-oxobutanoate framework in constructing stereochemically defined and biologically active molecules.

Table 2: Examples of Molecules Synthesized from 4-Chloro-3-oxobutanoate Precursors

| Precursor | Product | Significance/Application |

|---|---|---|

| This compound | 1H-indene-1,3(2H)-dione derivatives | Building blocks for non-fullerene acceptors in organic solar cells. researchgate.net |

| Ethyl 4-chloro-3-oxobutanoate | Ethyl (S)-4-chloro-3-hydroxybutanoate | Chiral intermediate for pharmaceuticals. nih.govresearchgate.net |

Advanced Analytical and Characterization Methodologies in the Study of Tert Butyl 4 Chloro 3 Oxobutanoate

Spectroscopic Techniques for Structural Elucidation and Purity Assessment

Spectroscopy provides a detailed view of the molecular architecture of tert-Butyl-4-chloro-3-oxobutanoate.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of this compound. Both ¹H and ¹³C NMR provide unambiguous evidence of the compound's connectivity and chemical environment.

¹H NMR: The proton NMR spectrum provides a clear fingerprint of the molecule. The highly shielded protons of the tert-butyl group typically appear as a sharp singlet, integrating to nine protons. The two methylene (B1212753) groups (-CH₂-), being diastereotopic due to the adjacent chiral center, present distinct signals. The methylene group adjacent to the ester functionality and the one adjacent to the chloro- and keto-groups will have characteristic chemical shifts.

¹³C NMR: The carbon NMR spectrum complements the proton data by identifying all unique carbon atoms in the molecule. Key diagnostic signals include those for the two carbonyl carbons (ester and ketone), the quaternary and methyl carbons of the tert-butyl group, and the two methylene carbons. The chemical shifts are indicative of the electronic environment of each carbon atom. utsouthwestern.edu

| Representative NMR Data for this compound | ||

|---|---|---|

| Spectrum | Assignment | Approximate Chemical Shift (δ) in CDCl₃ |

| ¹H NMR | -C(CH₃)₃ (tert-butyl) | ~1.4-1.5 ppm (singlet, 9H) |

| -CO-CH₂-CO- | ~3.8 ppm (singlet, 2H) | |

| Cl-CH₂-CO- | ~4.2 ppm (singlet, 2H) | |

| ¹³C NMR | -C(CH₃)₃ | ~28 ppm |

| Cl-CH₂- | ~49 ppm | |

| -CO-CH₂-CO- | ~51 ppm | |

| -C(CH₃)₃ | ~83 ppm | |

| -C=O (ester and ketone) | ~166 ppm and ~201 ppm |

Infrared (IR) spectroscopy is employed to identify the principal functional groups within the molecule by detecting their characteristic vibrational frequencies. For this compound, the most prominent features in the IR spectrum are the strong absorption bands corresponding to the carbonyl (C=O) stretching vibrations of the ester and ketone groups. The C-O stretching of the ester and the C-Cl stretching vibration also provide valuable diagnostic peaks.

| Key IR Absorption Bands for this compound | |

|---|---|

| Functional Group | Approximate Wavenumber (cm⁻¹) |

| C=O Stretch (Ester) | ~1730-1740 cm⁻¹ |

| C=O Stretch (Ketone) | ~1715-1725 cm⁻¹ |

| C-O Stretch (Ester) | ~1150-1250 cm⁻¹ |

| C-Cl Stretch | ~700-800 cm⁻¹ |

Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of this compound. uni-saarland.de With a molecular formula of C₈H₁₃ClO₃, the compound has an average mass of approximately 192.64 g/mol . calpaclab.comchemspider.com

Standard MS: In electron ionization (EI) mass spectrometry, the molecular ion peak (M⁺) would be observed. A characteristic feature for chlorine-containing compounds is the presence of an M+2 peak, reflecting the natural isotopic abundance of ³⁵Cl and ³⁷Cl in an approximate 3:1 ratio. miamioh.edu Common fragmentation pathways for tert-butyl esters include the loss of a tert-butyl radical or isobutylene, leading to significant fragment ions. doaj.orglibretexts.org

HRMS: High-Resolution Mass Spectrometry provides an exact mass measurement, allowing for the unambiguous determination of the elemental formula. The monoisotopic mass of this compound is 192.055322 Da. chemspider.com This high level of accuracy distinguishes it from other compounds with the same nominal mass, providing definitive confirmation of its identity.

As this compound is a liquid at room temperature, X-ray diffraction analysis cannot be performed on the compound itself. sigmaaldrich.com However, this technique is invaluable for determining the absolute configuration and solid-state conformation of its crystalline derivatives. The compound is a crucial building block in the synthesis of more complex molecules, such as cephalosporin (B10832234) antibiotics, which are often crystalline solids. chemicalbook.com By preparing a solid derivative and analyzing its single crystals via X-ray diffraction, the precise three-dimensional arrangement of the atoms incorporated from the original butanoate fragment can be unequivocally established. This provides ultimate proof of structure and stereochemistry for the products of reactions in which it is used.

Chromatographic Methods for Separation, Purity, and Reaction Monitoring

Chromatographic techniques are essential for separating this compound from starting materials, byproducts, and solvents, as well as for assessing its purity and monitoring the progress of chemical reactions.

Gas Chromatography (GC) is an ideal method for the analysis of this compound, owing to its volatility (boiling point ~230.5 °C). sigmaaldrich.com Coupled with a detector such as a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), GC provides excellent separation and quantification capabilities.

Reaction Monitoring: During its synthesis, GC can be used to track the consumption of reactants and the formation of the product in real-time. Aliquots can be taken from the reaction mixture at various intervals, and the resulting chromatograms show the change in peak areas corresponding to the starting materials and the desired product. This allows for the optimization of reaction conditions such as temperature, pressure, and catalyst loading.

Purity and Volatile Compound Analysis: GC is also a primary method for determining the purity of the final product. It can effectively separate the target compound from volatile impurities, such as residual solvents or byproducts from side reactions. nih.govhzdr.de For instance, in syntheses involving isobutane (B21531) oxidation, GC/MS is used to identify and quantify main products and minor by-products like isobutanol and isobutanal. hzdr.de This detailed analysis is critical for quality control and ensuring the material meets the specifications required for subsequent synthetic steps.

Thin Layer Chromatography (TLC) for Rapid Reaction Monitoring

Thin Layer Chromatography (TLC) serves as a fundamental and expedient tool for the real-time monitoring of chemical reactions involving this compound. Its primary utility lies in the qualitative assessment of reaction completion by observing the disappearance of starting materials and the appearance of products.

In typical applications, a reaction mixture is sampled at various time points and spotted on a TLC plate, commonly silica (B1680970) gel. The plate is then developed in a suitable solvent system, such as a mixture of hexane (B92381) and ethyl acetate (B1210297). After development, the plate is visualized, often under UV light, to reveal the separated spots corresponding to the different components of the reaction mixture. For instance, during the synthesis of halogenated derivatives from this compound, TLC is used to track the conversion until the starting material is no longer visible, indicating the reaction has gone to completion. wiley-vch.de This rapid feedback allows chemists to make timely decisions regarding reaction quenching, workup procedures, or adjustments to reaction conditions.

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis and Enantiomeric Excess Determination

High-Performance Liquid Chromatography (HPLC) is an indispensable technique for both the quantitative analysis of this compound and the determination of the enantiomeric excess (ee) of its chiral reduction products.

Quantitative Analysis: Reverse-phase (RP) HPLC methods are commonly employed for the quantitative analysis of this compound. These methods typically utilize a C18 column with a mobile phase consisting of acetonitrile (B52724) and water, often with an acid modifier like phosphoric acid or formic acid for mass spectrometry compatibility. sielc.com This technique allows for the accurate determination of the concentration of the compound in a sample, which is crucial for yield calculations and purity assessment. The method is scalable and can be adapted for preparative separation to isolate impurities. sielc.com

Enantiomeric Excess Determination: In the asymmetric reduction of this compound to its corresponding chiral alcohol, determining the enantiomeric purity of the product is paramount. Chiral HPLC is the gold standard for this analysis. By using a chiral stationary phase (CSP), the two enantiomers of the product can be separated and quantified. Various chiral columns, such as Chiralpak AD-H, Chiralpak AS, Chiralcel OD-H, and Chiralcel OB-H, have been successfully used for this purpose. wiley-vch.de For example, the enantiomeric excess of (S)-tert-butyl 2-fluoro-1-oxo-indan-2-carboxylate, a related compound, was determined by HPLC analysis on a CHIRALPAK AD-H column with a mobile phase of Hexane/IPA (99/1). wiley-vch.de Similarly, the ee of Maxipost was determined to be 93% using a CHIRALCEL OD-H column. wiley-vch.de

The choice of chiral column and mobile phase is critical and often requires screening to achieve optimal separation of the enantiomers. The data obtained from chiral HPLC analysis is essential for evaluating the effectiveness of chiral catalysts and optimizing reaction conditions for stereoselective syntheses.

Table 1: HPLC Conditions for Chiral Analysis

| Compound | Chiral Column | Mobile Phase | Flow Rate (ml/min) | Detection (nm) | Retention Times (min) | Reference |

|---|---|---|---|---|---|---|

| (S)-tert-Butyl 2-Fluoro-1-oxo-indan-2-carboxylate | CHIRALPAK AD-H | Hexane/IPA=99/1 | 1.0 | 254 | tr ((S)-isomer)=10.9, tr ((R)-isomer)=13.5 | wiley-vch.de |

| 1-Adamantyl 2-Fluoro-1-oxo-indan-2-carboxylate | CHIRALPAK AD-H | Hexane/IPA=99/1 | 1.0 | 254 | tr ((–)-isomer)=14.9, tr ((+)-isomer)=19.0 | wiley-vch.de |

| (S)-3-(4-Chloro-2-methoxyphenyl)-3-fluoro-6-(trifluoromethyl)indolin-2-one (Maxipost) | CHIRALCEL OD-H x 2 | Hexane/IPA=90/10 | 0.5 | 254 | tr ((S)-isomer)=25.7, tr ((R)-isomer)=37.3 | wiley-vch.de |

In-Process Analytical Technologies (PAT) for Real-time Reaction Monitoring and Control

Process Analytical Technology (PAT) is a system for designing, analyzing, and controlling manufacturing through timely measurements of critical quality and performance attributes of raw and in-process materials and processes, with the goal of ensuring final product quality. researchgate.net In the context of reactions involving this compound, PAT enables real-time monitoring and control, leading to improved process understanding, efficiency, and consistency. researchgate.net

While specific PAT applications for this compound are not extensively detailed in the provided search results, the principles of PAT are highly relevant. For instance, in a large-scale synthesis, in-line or on-line spectroscopic techniques such as Near-Infrared (NIR) or Raman spectroscopy could be implemented to monitor the concentration of reactants and products in real-time. This data can then be used to automatically adjust process parameters, such as temperature or reagent addition rate, to maintain optimal reaction conditions and ensure the desired product quality. The use of at-line, on-line, or in-line analysis provides the timely information necessary for real-time decision-making and control, which is a core tenet of PAT. researchgate.net

Chiral Analysis Techniques for Optically Active Products (e.g., Optical Rotation, Chiral HPLC)

The production of optically active compounds from this compound, primarily through asymmetric reduction to form chiral hydroxyesters, relies heavily on robust chiral analysis techniques to verify the stereochemical outcome.

Optical Rotation: A classical method for characterizing chiral compounds is the measurement of optical rotation. This technique measures the angle to which a plane of polarized light is rotated when passed through a sample of a chiral substance. The specific rotation, [α], is a characteristic property of a chiral compound under defined conditions (temperature, wavelength, solvent, and concentration). For example, the optical rotation of (S)-tert-Butyl 2-Fluoro-1-oxo-indan-2-carboxylate (99% ee) was reported as [α]D24 –3.93 (c 0.41, CHCl3). wiley-vch.de While optical rotation provides a good indication of the enantiomeric composition, it is often used in conjunction with other, more definitive methods like chiral HPLC.

Chiral High-Performance Liquid Chromatography (Chiral HPLC): As discussed in section 5.2.3, chiral HPLC is a powerful and widely used technique for the separation and quantification of enantiomers. It provides a direct measure of the enantiomeric excess (ee) of a chiral product. In the asymmetric reduction of ethyl 4-chloro-3-oxobutanoate, a close analog of the title compound, chiral HPLC is routinely used to determine the ee of the resulting ethyl (R)- or (S)-4-chloro-3-hydroxybutyrate. nih.govcjcatal.com For instance, the asymmetric reduction of ethyl 4-chloro-3-oxobutanoate (COBE) to ethyl (S)-4-chloro-3-hydroxybutanoate ((S)-CHBE) catalyzed by Aureobasidium pullulans resulted in an enantiomeric excess of 98.5% as determined by chiral HPLC. researchgate.net

Gas Chromatography (GC) for Chiral Analysis: In some cases, Gas Chromatography (GC) with a chiral column can also be used for enantiomeric excess determination, particularly for volatile compounds. nih.govsigmaaldrich.comsigmaaldrich.com

The combination of these chiral analysis techniques provides a comprehensive characterization of the stereochemical purity of the optically active products derived from this compound, which is critical for their intended applications in the synthesis of pharmaceuticals and other fine chemicals. nih.govresearchgate.netnih.gov

Table 2: Enantiomeric Excess (ee) of Chiral Products from Related Ketoesters

| Product | Starting Material | Catalyst/Method | Enantiomeric Excess (ee) | Analytical Method | Reference |

|---|---|---|---|---|---|

| Ethyl (R)-4-chloro-3-hydroxybutyrate ((R)-CHBE) | Ethyl 4-chloro-3-oxobutanoate (COBE) | Carbonyl reductase from Burkholderia gladioli (BgADH3) | 99.9% | Chiral HPLC | nih.gov |

| Ethyl (S)-4-chloro-3-hydroxybutyrate ((S)-CHBE) | Ethyl 4-chloro-3-oxobutanoate | Carbonyl reductase ChKRED20 from Chryseobacterium sp. | >99.5% | Not Specified | nih.gov |

| Ethyl (R)-4-chloro-3-hydroxybutanoate | Ethyl 4-chloro-3-oxobutanoate | Recombinant E. coli strains | 99% | Not Specified | nih.gov |

| Ethyl (S)-4-chloro-3-hydroxybutyrate ((S)-CHBE) | Ethyl 4-chloro-3-oxobutanoate (COBE) | Aureobasidium pullulans in aqueous/ionic liquid | 98.5% | Chiral HPLC | researchgate.net |

| Ethyl (S)-4-chloro-3-hydroxybutyrate ((S)-CHBE) | Ethyl 4-chloro-3-oxobutanoate (COBE) | Yeast fermentation broth with β-cyclodextrin | 92% | Chiral HPLC (Chiralcel OB column) | cjcatal.com |

Computational and Theoretical Investigations of Tert Butyl 4 Chloro 3 Oxobutanoate

Quantum Chemical Calculations (e.g., Density Functional Theory) for Molecular Structure and Electronic Properties

Quantum chemical calculations are fundamental to understanding a molecule's behavior at the electronic level. Density Functional Theory (DFT) is a widely used method that determines the electronic structure of molecules to derive properties such as geometry, bond energies, and electronic distribution.

For tert-Butyl-4-chloro-3-oxobutanoate, DFT calculations would be employed to:

Optimize Molecular Geometry: Determine the most stable three-dimensional arrangement of the atoms by finding the minimum energy conformation. This includes predicting key bond lengths, bond angles, and dihedral angles.

Analyze Electronic Properties: Calculations can reveal the distribution of electron density, identify the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), and map the molecular electrostatic potential (MEP). The HOMO-LUMO gap is a crucial indicator of chemical reactivity and stability. The MEP highlights electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, which is critical for predicting reaction sites.

Computational Elucidation of Reaction Mechanisms and Pathways

Computational chemistry is a powerful tool for tracing the step-by-step pathways of chemical reactions. By modeling the transition states and intermediates, researchers can understand the energetic landscape of a reaction, providing insights that are often difficult to obtain through experimentation alone.

Investigations into this compound would likely focus on:

Nucleophilic Substitution/Addition: Modeling the reaction pathways with various nucleophiles at its electrophilic centers (the carbonyl carbons and the carbon bonded to chlorine).

Enolate Formation and Reactivity: Studying the mechanism of deprotonation at the C2 position to form an enolate and its subsequent reactions.

Thermal Decomposition: Simulating potential decomposition pathways and identifying the associated energy barriers.

These studies would involve locating transition state structures and calculating activation energies to determine the most favorable reaction pathways under different conditions.

Prediction of Reactivity, Selectivity, and Stereochemical Outcomes

Building upon the electronic structure and mechanistic studies, computational models can predict how a molecule will behave in a chemical reaction. For this compound, this would involve:

Reactivity Prediction: Using calculated electronic properties, such as atomic charges and frontier molecular orbital densities, to predict the most reactive sites. For instance, the MEP would indicate the susceptibility of the carbonyl carbons to nucleophilic attack.

Selectivity Prediction: In reactions with multiple possible outcomes (chemoselectivity or regioselectivity), the relative activation energies for each pathway can be calculated. The pathway with the lowest energy barrier is predicted to be the major product.

Stereochemical Outcomes: For reactions that can produce stereoisomers, computational methods can model the different transition states leading to each isomer. By comparing the energies of these transition states, one can predict the stereochemical preference (e.g., enantioselectivity or diastereoselectivity) of the reaction.

Molecular Modeling and Dynamics Simulations for Conformational Analysis and Solvent Effects

While quantum calculations provide detailed information on static molecules, molecular modeling and dynamics (MD) simulations allow for the study of molecular motion and the influence of the environment.

Conformational Analysis: The tert-butyl group and the flexible butanoate chain can adopt various conformations. MD simulations can explore the potential energy surface to identify the most stable conformers and the energy barriers between them. This is crucial as the reactivity of a molecule can be highly dependent on its conformation.

Solvent Effects: Chemical reactions are profoundly influenced by the solvent. Explicit solvent models in MD simulations surround the molecule with solvent molecules to study specific interactions like hydrogen bonding. Implicit solvent models represent the solvent as a continuous medium to understand its bulk electrostatic effects. These simulations would predict how the structure and reactivity of this compound change in different solvents.

Integration of Cheminformatics and Bioretrosynthetic Planning in Synthetic Design

Cheminformatics utilizes computational methods to analyze chemical information. While extensive experimental and theoretical studies on this compound are limited, cheminformatics databases provide computationally predicted properties based on its structure. These predictions are valuable for initial screening and modeling.

Bioretrosynthesis is an emerging field that applies retrosynthetic logic using known or engineered enzymes to design novel biosynthetic pathways to a target molecule. For a compound like this compound, this approach would involve:

Identifying potential enzymatic reactions (e.g., chlorination, esterification, Claisen condensation) that could form the target molecule.

Searching databases for enzymes capable of catalyzing these steps.

Designing a synthetic pathway by combining these enzymatic steps, potentially within a genetically engineered microorganism.

The utility of this compound as a building block in larger synthetic designs can be assessed using these predictive tools.

Table 1: Computationally Predicted Molecular Properties

| Property | Value | Source |

| Topological Polar Surface Area (TPSA) | 43.37 Ų | ChemScene chemscene.com |

| LogP | 1.5261 | ChemScene chemscene.com |

| Hydrogen Bond Acceptors | 3 | ChemScene chemscene.com |

| Hydrogen Bond Donors | 0 | ChemScene chemscene.com |

| Rotatable Bonds | 3 | ChemScene chemscene.com |

| XlogP (predicted) | 1.6 | PubChemLite uni.lu |

Future Research Directions and Emerging Trends for Tert Butyl 4 Chloro 3 Oxobutanoate

Development of More Sustainable and Green Synthetic Routes

The chemical industry's shift towards sustainability is driving research into greener methods for synthesizing tert-butyl esters, including tert-Butyl-4-chloro-3-oxobutanoate. A significant trend is the move away from traditional batch processing to more efficient and sustainable continuous flow microreactor systems. rsc.org These systems offer better process control, improved safety, and higher efficiency for the direct introduction of the tert-butoxycarbonyl group. rsc.org

Another key area of green chemistry is the reduction or elimination of hazardous solvents and catalysts. Research into related compounds like tert-butyl chloroacetate (B1199739) has demonstrated syntheses that occur in the absence of both catalysts and solvents, relying instead on controlled pressure and temperature in a closed vessel. google.com This approach minimizes waste and simplifies product purification. google.com Furthermore, the use of solid, recyclable catalysts such as strong acid ion exchange resins presents a greener alternative to corrosive liquid acids. google.com For reactions involving the closely related ethyl 4-chloro-3-oxobutanoate, aqueous/ionic liquid biphase systems have been explored to replace toxic organic solvents, improving both the environmental profile of the reaction and the ease of product separation. researchgate.net

Exploration of Novel Catalytic Systems for Enhanced Efficiency and Stereoselectivity

A primary focus of research is the stereoselective reduction of the ketone group in chloro-3-oxobutanoate esters to produce optically pure chiral alcohols, which are valuable pharmaceutical building blocks. nih.govnih.govnih.gov This has led to the extensive exploration of novel biocatalytic systems that offer high efficiency and stereoselectivity.

Carbonyl reductase enzymes, sourced from various microorganisms, are at the forefront of this research. For instance, a stereoselective carbonyl reductase from Burkholderia gladioli has been used for the asymmetric reduction of ethyl 4-chloro-3-oxobutanoate (a closely related compound) to its corresponding (R)-chiral alcohol with excellent enantiomeric purity. nih.gov Similarly, reductases from Candida magnoliae overexpressed in Escherichia coli and from Saccharomyces cerevisiae have proven highly effective in producing the (S)- and (R)-enantiomers, respectively. nih.govjmb.or.kr

To improve the economic viability of these biocatalytic processes, researchers are developing sophisticated systems to enhance efficiency. These include:

Cofactor Regeneration: Enzyme-coupled systems are created where a second enzyme, such as glucose dehydrogenase, is co-expressed within the host microorganism to regenerate the expensive NADPH cofactor in situ. nih.govjmb.or.kr

Enzyme Immobilization: To facilitate catalyst reuse and streamline the production process, enzymes are immobilized on solid supports. One novel approach involves immobilizing reductase enzymes onto magnetic microparticles, allowing for rapid recovery and recycling of the biocatalyst. jmb.or.kr

Biphasic Systems: The use of aqueous-organic or aqueous-ionic liquid biphasic systems helps overcome issues of substrate inhibition and product toxicity, allowing for higher substrate concentrations and improved yields. researchgate.netnih.gov

Below is a table summarizing various catalytic systems used for the reduction of the related ethyl 4-chloro-3-oxobutanoate:

| Catalyst System | Substrate | Product | Key Findings |

| Recombinant E. coli co-expressing reductase from Burkholderia gladioli and glucose dehydrogenase | Ethyl 4-chloro-3-oxobutanoate (COBE) | Ethyl (R)-4-chloro-3-hydroxybutyrate ((R)-CHBE) | Complete conversion of 1200 mmol of substrate with 99.9% enantiomeric excess (ee) in an aqueous/octanol (B41247) biphasic system. nih.gov |

| Recombinant E. coli expressing NADH-dependent reductase from Candida magnoliae | Ethyl 4-chloro-3-oxobutanoate (COBE) | Ethyl (S)-4-chloro-3-hydroxybutanoate ((S)-CHBE) | High substrate concentration (3000mM) reduced to the product with >99.0% yield and >99.9% ee. nih.gov |

| Saccharomyces cerevisiae YOL151W reductase immobilized on magnetic microparticles | Ethyl-4-chloro-3-oxobutanoate (ECOB) | (R)-Ethyl-4-chloro-3-hydroxybutanoate ((R)-ECHB) | Achieved 98% enantiomeric excess of the product; immobilization allows for easy catalyst recovery. jmb.or.kr |

| Aureobasidium pullulans cells | Ethyl 4-chloro-3-oxobutanoate (COBE) | Ethyl (S)-4-chloro-3-hydroxybutanoate ((S)-CHBE) | The use of an aqueous/ionic liquid biphasic system improved productivity and optical purity. researchgate.net |

| Cylindrocarpon sclerotigenum IFO 31855 | Ethyl 4-chloro-3-oxobutanoate (ECAA) | (S)-ethyl-4-chloro-3-hydroxybutanoate ((S)-ECHB) | Gave the highest yield and excellent optical purity (>99% ee) among eight fungi tested. nih.gov |

Expansion of Biocatalytic Applications to New Chiral Derivatives and Complex Molecules

The success of biocatalysis in producing chiral hydroxybutyrates from this compound and its ethyl ester analog opens the door to broader applications. The resulting chiral products are versatile synthons for a range of valuable pharmaceuticals, including L-carnitine, (R)-4-amino-3-hydroxybutyric acid (GABOB), and precursors for β-lactam antibiotics. nih.gov

Future research is expected to leverage the inherent capabilities of these biocatalytic systems to synthesize new chiral derivatives. Many of the identified reductase enzymes exhibit broad substrate specificity, capable of reducing not only aliphatic but also various aromatic ketones with high enantioselectivity. nih.gov This suggests a significant opportunity to apply these biocatalysts to a wider array of substrates, creating a library of novel, optically active alcohols for use as building blocks in medicinal and materials chemistry. The structural backbone of this compound can be modified to introduce different functional groups, with subsequent biocatalytic reduction providing access to complex chiral molecules that are difficult to synthesize via traditional chemical methods.

Application of Artificial Intelligence and Machine Learning in Reaction Discovery and Process Optimization

The integration of artificial intelligence (AI) and machine learning (ML) is an emerging trend that promises to accelerate innovation in synthetic chemistry. beilstein-journals.org While specific applications to this compound are still nascent, the general principles of ML can be readily applied. ML algorithms can be trained on large datasets of chemical reactions to predict optimal reaction conditions, such as temperature, solvent, and catalyst, thereby improving yield and selectivity. beilstein-journals.org

For this compound, ML could be employed in several key areas:

Reaction Discovery: ML models can assist in computer-aided synthesis planning (CASP) to propose novel and more efficient synthetic routes to the target molecule itself or its derivatives. beilstein-journals.org

Process Optimization: In biocatalytic reductions, ML can optimize the numerous variables (e.g., pH, temperature, substrate-to-catalyst ratio, cofactor concentration) to maximize the yield and enantiomeric excess of the desired chiral alcohol. This is particularly valuable when combined with high-throughput experimentation (HTE), creating an automated feedback loop for rapid process development. beilstein-journals.org

Catalyst Design: AI can be used to screen potential enzyme variants or design novel catalysts with enhanced stability, activity, or stereoselectivity for the specific transformation of this compound.

Uncovering Undiscovered Applications in Functional Materials and Advanced Medicinal Chemistry

The current primary application of this compound is as a chemical intermediate in the synthesis of pharmaceuticals, notably as a precursor for antibiotics and Bcl-2/Bcl-xL inhibitors used in cancer therapy. smolecule.comchemicalbook.com Its structural features—a reactive β-ketoester system and a versatile chloro-substituent—make it an attractive building block for a much wider range of molecules.

Future research will likely focus on uncovering new applications in advanced medicinal chemistry and functional materials. Its polyfunctional nature allows for diverse chemical modifications, making it a candidate for the synthesis of novel heterocyclic compounds, which form the scaffold of many modern drugs. The Blaise reaction, for example, can utilize related starting materials to create complex β-amino-γ-hydroxyalkanoates, demonstrating a pathway to novel amino acid derivatives. colab.ws There is also potential for its use in agricultural chemistry as a building block for new agrochemicals. smolecule.com

In the realm of functional materials, the ester and chloro- groups could be leveraged for polymerization reactions. It could potentially serve as a monomer or a precursor to a monomer, allowing for the creation of functional polymers with tailored properties, such as specific reactivity or degradability, for applications in materials science and biomedical engineering.

Q & A

Q. What are the recommended methods for synthesizing tert-Butyl-4-chloro-3-oxobutanoate, and how can purity be optimized?

- Methodological Answer : The compound is typically synthesized via esterification of 4-chloro-3-oxobutanoic acid with tert-butanol under acidic catalysis (e.g., H₂SO₄ or p-toluenesulfonic acid). Key steps include:

- Reagent Control : Use anhydrous conditions to minimize hydrolysis of the tert-butyl ester.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from diethyl ether/pentane mixtures improves purity to ≥95% .

- Purity Validation : HPLC with UV detection (λ = 210–220 nm) or GC-MS ensures minimal impurities (e.g., unreacted acid or tert-butanol byproducts) .

Q. What analytical techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy :

- ¹H NMR : Peaks at δ 1.45 ppm (tert-butyl, 9H), δ 4.20 ppm (ester CH₂), and δ 3.80 ppm (Cl-CH₂) confirm structure .

- ¹³C NMR : Carbonyl (δ 170–175 ppm) and tert-butyl (δ 28–30 ppm) signals are diagnostic.

- IR Spectroscopy : Strong ester C=O stretch (~1730 cm⁻¹) and absence of OH bands (2500–3500 cm⁻¹) verify successful esterification .

- Elemental Analysis : Matches theoretical values for C (49.88%), H (6.79%), Cl (18.36%), and O (24.97%) .

Q. How should this compound be stored to maintain stability?

- Methodological Answer :

- Storage Conditions : Store at –20°C in amber glass vials under inert gas (N₂/Ar) to prevent hydrolysis or thermal decomposition .

- Stability Monitoring : Periodic TLC or NMR analysis detects degradation (e.g., free acid formation). Degradation rates increase above 25°C .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., unexpected NMR splitting patterns)?

- Methodological Answer :

- Impurity Analysis : Byproducts (e.g., diastereomers or unreacted intermediates) may cause splitting. Use preparative HPLC to isolate impurities and characterize via high-resolution MS .

- Dynamic Effects : Rotameric equilibria in the ester group can split peaks. Variable-temperature NMR (e.g., 25°C to –40°C) clarifies conformational dynamics .

Q. What strategies mitigate challenges in stereoselective derivatization of this compound?

- Methodological Answer :

- Chiral Catalysis : Employ chiral Lewis acids (e.g., BINOL-derived catalysts) to control β-ketoester reactivity during nucleophilic substitution at the chloro position .

- Protecting Group Tuning : Replace tert-butyl with bulkier groups (e.g., trityl) to sterically hinder racemization .

Q. How do reaction conditions influence byproduct formation during Claisen condensations involving this compound?

- Methodological Answer :

- Solvent Effects : Polar aprotic solvents (e.g., DMF) favor enolate formation but may promote elimination. Additives like LiCl stabilize enolates and reduce side reactions .

- Temperature Optimization : Lower temperatures (–78°C) suppress aldol side reactions, while higher temperatures (0–25°C) accelerate desired condensations .

Data Contradiction Analysis

Q. Why might reported yields vary significantly in cross-coupling reactions using this compound?

- Methodological Answer :

- Catalyst Compatibility : Pd(PPh₃)₄ vs. PdCl₂(dppf) impacts oxidative addition efficiency. Screen catalysts with varying electron-donating ligands .

- Substrate Purity : Residual HCl from synthesis can deactivate catalysts. Pre-treatment with NaHCO₃ or molecular sieves improves yield consistency .

Safety and Handling

Q. What precautions are essential when handling this compound in electrophilic reactions?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。